2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring via an ether bond. The compound is characterized by the presence of a fluoro-substituted methylbenzenesulfonyl group attached to the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is often synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Fluoro-Substituted Methylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine intermediate using 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base.
Etherification: The final step is the etherification reaction, where the pyrrolidine intermediate is reacted with the quinoxaline core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro-substituted methylbenzenesulfonyl group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can be compared with other similar compounds, such as:
2-{[1-(4-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline: Similar structure but with a chloro group instead of a fluoro group.
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine core instead of a quinoxaline core.
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}benzene: Similar structure but with a benzene core instead of a quinoxaline core.
The uniqueness of this compound lies in its specific combination of functional groups and its quinoxaline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-10-14(20)6-7-18(13)27(24,25)23-9-8-15(12-23)26-19-11-21-16-4-2-3-5-17(16)22-19/h2-7,10-11,15H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUBYHPPRSNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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